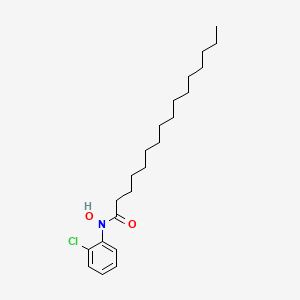
N,N-Dimethyl-N-octadecyloctadecan-1-aminium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-N-octadecyloctadecan-1-aminium perchlorate is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by its long alkyl chains and the presence of a perchlorate anion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-octadecyloctadecan-1-aminium perchlorate typically involves the quaternization of N,N-dimethyl-N-octadecyloctadecan-1-amine with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{N,N-Dimethyl-N-octadecyloctadecan-1-amine} + \text{Perchloric acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time. The product is then purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-N-octadecyloctadecan-1-aminium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where the perchlorate anion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various anions like chloride, bromide, and iodide can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized quaternary ammonium compounds, while substitution reactions will produce different quaternary ammonium salts.
Applications De Recherche Scientifique
N,N-Dimethyl-N-octadecyloctadecan-1-aminium perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound is employed in the study of cell membranes due to its surfactant properties.
Industry: The compound is used in the formulation of detergents and emulsifiers.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-N-octadecyloctadecan-1-aminium perchlorate involves its interaction with cell membranes. The long alkyl chains insert into the lipid bilayer, disrupting the membrane structure. This leads to increased permeability and potential cell lysis. The perchlorate anion plays a role in stabilizing the compound and enhancing its solubility.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-N-octadecyloctadecan-1-aminium chloride
- N,N-Dimethyl-N-octadecyloctadecan-1-aminium bromide
- N,N-Dimethyl-N-octadecyloctadecan-1-aminium iodide
Uniqueness
N,N-Dimethyl-N-octadecyloctadecan-1-aminium perchlorate is unique due to the presence of the perchlorate anion, which imparts distinct chemical and physical properties. Compared to its chloride, bromide, and iodide counterparts, the perchlorate salt exhibits higher solubility and stability, making it suitable for specific industrial and research applications.
Propriétés
Numéro CAS |
80234-51-1 |
|---|---|
Formule moléculaire |
C38H80ClNO4 |
Poids moléculaire |
650.5 g/mol |
Nom IUPAC |
dimethyl(dioctadecyl)azanium;perchlorate |
InChI |
InChI=1S/C38H80N.ClHO4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;2-1(3,4)5/h5-38H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
GINGEKZTVZTKKO-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


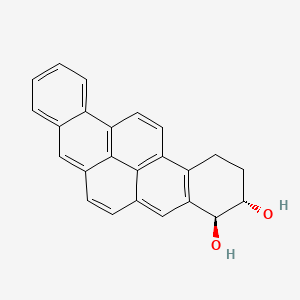
![[2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14427940.png)
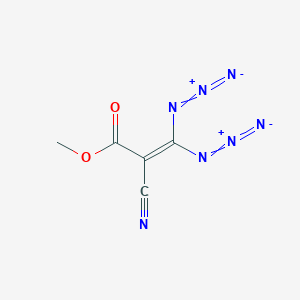
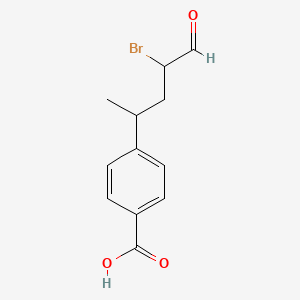
![{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid](/img/structure/B14427958.png)
![Benzoic acid, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-bromo-5-nitro-, ethyl ester](/img/structure/B14427959.png)
![Dimethyl [2-oxo-4-(thiophen-3-yl)butyl]phosphonate](/img/structure/B14427969.png)

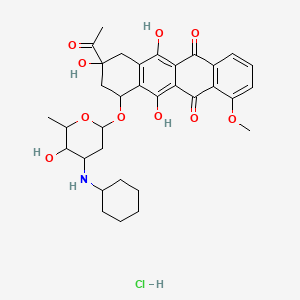

![(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14427993.png)


